

A Comparative Guide to the Hydrolytic Stability of Organofunctional Silanes

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Compound of Interest

Compound Name: *Tris(isopropenyloxy)vinylsilane*

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For researchers, scientists, and drug development professionals, the durability of surface modifications and the integrity of adhesive bonds are critical. Organofunctional silanes are pivotal in these applications, acting as coupling agents to bridge organic and inorganic materials. However, the covalent bond formed by these silanes is susceptible to hydrolysis, which can compromise the long-term performance of coatings, adhesives, and functionalized surfaces, especially in aqueous or high-humidity environments. This guide provides a technical comparison of the hydrolytic stability of various organofunctional silanes, supported by experimental data and detailed methodologies, to facilitate informed material selection.

The hydrolytic stability of an organofunctional silane is influenced by several factors, including the nature of the organofunctional group, the type of alkoxy group, pH, temperature, and the presence of catalysts.^{[1][2][3]} Understanding these factors is key to predicting the long-term performance of silane-based treatments.

Quantitative Comparison of Hydrolysis Rates

The rate of hydrolysis of organofunctional silanes is a key indicator of their stability. The following table summarizes hydrolysis rate constants and related data for various silanes under specified conditions, extracted from the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Organofunctional Silane	Abbreviation	Alkoxy Group	Organofunctional Group	Reaction Conditions	Hydrolysis Rate Constant (k)	Reference
Phenyltrimethoxysilane	PTMS	Methoxy	Phenyl	THF, K ₂ CO ₃ catalyst, excess water	$2.87 \pm 0.14 \times 10^{-8} \text{ M}^{-2.3} \text{ s}^{-1}$	[4]
Propyltrimethoxysilane	PrTMS	Methoxy	Propyl	THF, K ₂ CO ₃ catalyst, excess water	$1.26 \pm 0.11 \times 10^{-8} \text{ M}^{-2.1} \text{ s}^{-1}$	[4]
Methacryloxypropyltrimethoxysilane	MPTMS	Methoxy	Methacryloxypropyl	THF, K ₂ CO ₃ catalyst, excess water	$1.42 \pm 0.11 \times 10^{-8} \text{ M}^{-1.8} \text{ s}^{-1}$	[4]
Tetraethoxysilane	TEOS	Ethoxy	-	Acidic medium (<0.003 M HCl)	-	[4]
Tetraethoxysilane	TEOS	Ethoxy	-	Alkaline medium (0.04 to 3 M NH ₃)	$0.002 - 0.5 \text{ M}^{-1} \text{ h}^{-1}$	[4]
Octyltriethoxysilane	OTES	Ethoxy	Octyl	Octane/water interface	-	[4]
3-Aminopropyltriethoxysilane	APES	Ethoxy	Aminopropyl	-	-	[4]

3-Mercaptopropyltrimethoxysilane	MRPMS	Methoxy	Mercaptopropyl	-	-	[4]
γ-Methacryloxypropyltrimethoxysilane	γ-MPS	Methoxy	Methacryloxypropyl	-	-	[4]
3-Aminopropyltrimethoxysilane	APMS	Methoxy	Aminopropyl	Ethanol:water 80:20 (w/w), acidic	t(0%)max: 10 min	[5]
3-(2-Aminoethylamino)propyltrimethoxysilane	DAMS	Methoxy	Aminoethylaminopropyl	Ethanol:water 80:20 (w/w), acidic	t(0%)max: 1 h	[5]
Phenylaminopropyltrimethoxysilane	PAPMS	Methoxy	Phenylaminopropyl	Ethanol:water 80:20 (w/w), acidic	t(0%)max: 10 h	[5]
Octyltriethoxysilane	OES	Ethoxy	Octyl	Ethanol:water 80:20 (w/w), acidic	t(0%)max: >48 h	[5]
Vinyltriethoxysilane	VES	Ethoxy	Vinyl	Ethanol:water 80:20 (w/w), acidic	t(0%)max: 18 h	[5]

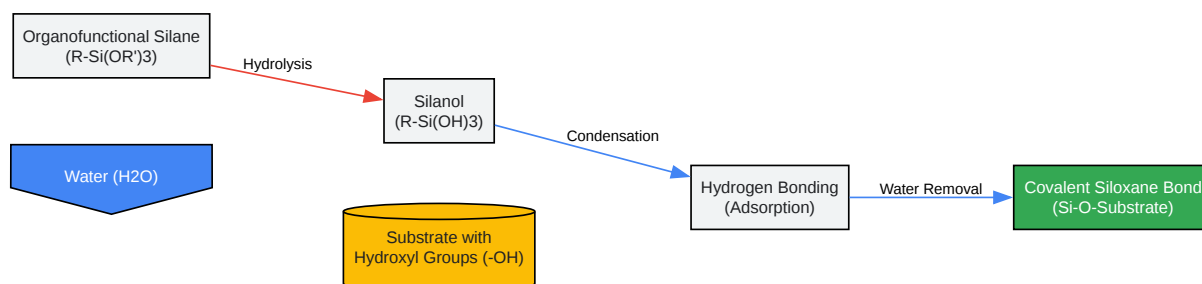
3-Cyanopropyltriethoxysilane	CPES	Ethoxy	Cyanopropyl	Ethanol:water 80:20 (w/w), acidic	t(0%)max: 18 h	[5]
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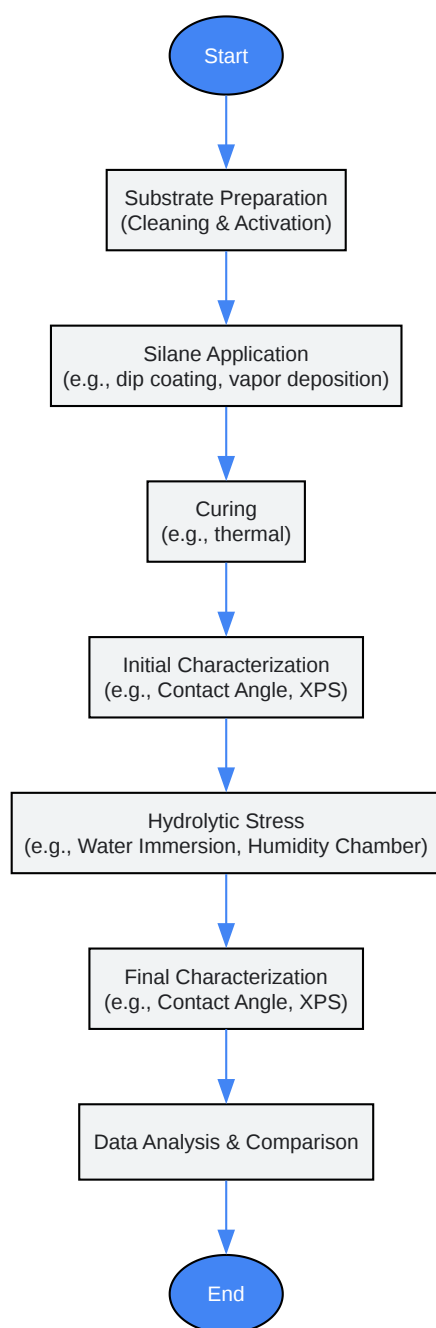
t(0%)max refers to the time to reach the maximum concentration of the fully hydrolyzed species.

Signaling Pathways and Experimental Workflows

General Hydrolysis and Condensation Pathway of Organofunctional Silanes

The following diagram illustrates the two-step process of silane interaction with a substrate: hydrolysis of the alkoxy groups to form silanols, followed by condensation to form a stable siloxane network on the substrate surface.[6]





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